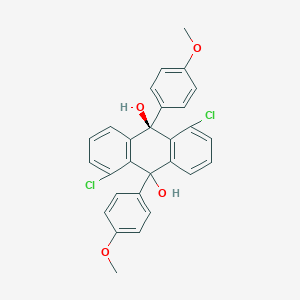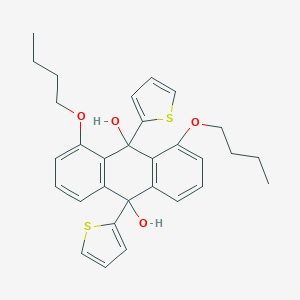![molecular formula C21H21N5O B290254 N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide is a chemical compound that is widely used in scientific research. This compound is also known as PD0325901 and is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). PD0325901 has been extensively studied for its role in various biological processes, such as cell proliferation, differentiation, and survival.
Mécanisme D'action
PD0325901 inhibits the activity of MEK, which is a key kinase in the MAPK/ERK pathway. By inhibiting MEK, PD0325901 blocks the activation of downstream targets, such as ERK1/2, which are involved in cell proliferation, differentiation, and survival. This leads to the inhibition of cell growth and the induction of cell death in cancer cells.
Biochemical and physiological effects:
PD0325901 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. PD0325901 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, PD0325901 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
PD0325901 has several advantages for lab experiments. It is a highly specific inhibitor of MEK and does not affect other kinases. PD0325901 is also highly potent and has a long half-life, which allows for sustained inhibition of MEK. However, PD0325901 has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, PD0325901 has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
PD0325901 has several potential future directions for research. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including melanoma, lung cancer, and pancreatic cancer. PD0325901 may be used in combination with other drugs to enhance its efficacy and reduce the development of resistance. In addition, PD0325901 may be used to study the role of the MAPK/ERK pathway in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the potential of PD0325901 in scientific research.
Méthodes De Synthèse
PD0325901 can be synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with aniline and 4,6-dimethyl-2-aminopyrimidine in the presence of a base. The resulting product is then treated with formaldehyde and hydrochloric acid to obtain PD0325901. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
PD0325901 has been widely used in scientific research for its role in various biological processes. It has been shown to inhibit the growth of cancer cells by blocking the MAPK/ERK pathway, which is often overactive in cancer cells. PD0325901 has also been used to study the role of the MAPK/ERK pathway in various diseases, such as neurofibromatosis type 1 (NF1), which is caused by mutations in the NF1 gene.
Propriétés
Formule moléculaire |
C21H21N5O |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(NE)-N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide |
InChI |
InChI=1S/C21H21N5O/c1-14-8-7-9-17(12-14)19(27)25-21(24-18-10-5-4-6-11-18)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
Clé InChI |
GHTPGYPBJZTFGR-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)/N=C(\NC2=CC=CC=C2)/NC3=NC(=CC(=N3)C)C |
SMILES |
CC1=CC=CC(=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=CC(=N3)C)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
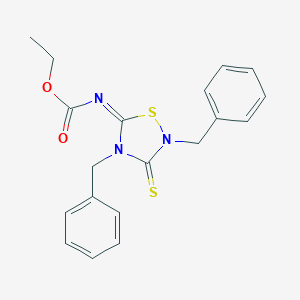

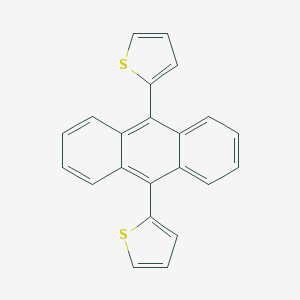

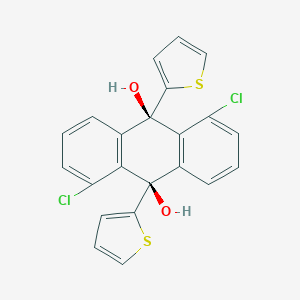
![11-Methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)

